molecular formula C16H17N5O B2767580 (2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile CAS No. 1025281-25-7

(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile

Cat. No.: B2767580
CAS No.: 1025281-25-7
M. Wt: 295.346
InChI Key: RUTKGZJSYJYWQC-XFXZXTDPSA-N
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Description

(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. Inhibition of this enzyme can lead to a decrease in estrogen production, which is a common strategy in the treatment of diseases such as breast cancer.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by binding to its active site . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens. The specific binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound affects the steroid biosynthesis pathway . This pathway is responsible for the production of various steroid hormones, including estrogens. By blocking the conversion of androgens to estrogens, the compound can disrupt the balance of these hormones, potentially leading to therapeutic effects in diseases driven by estrogen, such as certain types of cancer.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of estrogen production. By inhibiting the aromatase enzyme, the compound can reduce the levels of estrogens in the body . This can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells, making this compound a potential candidate for anticancer therapy .

Properties

IUPAC Name

(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-16(2,3)15(22)12(8-17)9-19-13-4-6-14(7-5-13)21-11-18-10-20-21/h4-7,9-11,19H,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTKGZJSYJYWQC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)N2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)N2C=NC=N2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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